Application Summary: In organic chemistry, N-Ethyl-3-fluorobenzylamine is utilized in the synthesis of complex molecules through reactions like the Diels-Alder reaction . It serves as a precursor for the creation of N-phenylmaleimide derivatives, which are valuable due to their biological properties and as intermediates in synthesis.
Experimental Procedures: The compound is employed in a multi-step synthesis process within an undergraduate organic chemistry lab course. The synthesis involves the reaction of maleic anhydride with a substituted aniline followed by a Diels-Alder reaction with 2,5-dimethylfuran.
Results and Outcomes: The experiment allows students to apply green chemistry principles such as atom economy and waste reduction. The products are characterized using ^1H NMR spectroscopy, demonstrating the practical application of N-Ethyl-3-fluorobenzylamine in educational settings.
Application Summary: N-Ethyl-3-fluorobenzylamine is significant in pharmaceutical research, particularly in the context of nitrosamine impurities. It is identified as a nitrosamine drug substance-related impurity (NDSRI) of high concern .
Experimental Procedures: Regulatory bodies like the EMA have established Acceptable Intake (AI) values for such impurities. The compound’s presence is assessed during the manufacturing process of various medicines, and its limits are calculated based on the AI value.
Results and Outcomes: The update on nitrosamine guidelines impacts medicines containing active substances listed in the guideline. The compound’s role as an impurity necessitates continuous review and risk assessments in pharmaceutical manufacturing.
Application Summary: In materials science, derivatives of N-Ethyl-3-fluorobenzylamine, such as 4-fluorobenzylamine hydroiodide, are used to enhance the efficiency of perovskite/silicon tandem solar cells .
Experimental Procedures: The additive is introduced during the fabrication of perovskite films on textured silicon substrates. It facilitates the formation of large perovskite grains and preferred crystal orientation, thereby improving device performance.
Results and Outcomes: The use of this additive has led to a champion efficiency of over 30% for perovskite/silicon tandem solar cells, showcasing the potential of N-Ethyl-3-fluorobenzylamine derivatives in advancing solar cell technology.
Application Summary: N-Ethyl-3-fluorobenzylamine is used in analytical chemistry as a standard or reagent due to its well-defined chemical structure and properties .
Experimental Procedures: It is likely used in quantitative and qualitative analyses, where its precise concentration and reactivity provide benchmarks for various analytical methods.
Results and Outcomes: The compound’s role in analytical chemistry underpins its importance in ensuring the accuracy and precision of chemical analyses across various research and industrial applications.
Application Summary: In biochemistry, N-Ethyl-3-fluorobenzylamine is involved in studies related to nitrosamine impurities and their effects on human health .
Experimental Procedures: Research involves assessing the compound’s presence as an impurity in drug formulations and its potential carcinogenic effects, following updates to regulatory guidelines.
Results and Outcomes: The focus on N-Ethyl-3-fluorobenzylamine in biochemistry highlights the need for stringent controls and assessments in drug safety and the development of new therapeutic solutions.
N-Ethyl-3-fluorobenzylamine is an aromatic amine characterized by the presence of a fluorine atom at the meta position of the benzyl group. Its molecular formula is C9H12FN, and it features a structure that includes an ethyl group attached to the nitrogen atom of the amine. This compound is noted for its unique properties due to the presence of both ethyl and fluorine substituents, which can influence its reactivity and biological interactions.
The specific reaction pathways depend on the conditions and reagents used. For instance, it can undergo hydrogenation or halogenation under suitable conditions .
Research indicates that N-Ethyl-3-fluorobenzylamine exhibits biological activity that may be relevant for pharmaceutical applications. Compounds similar to N-Ethyl-3-fluorobenzylamine have been studied for their potential as:
The exact biological profile of N-Ethyl-3-fluorobenzylamine requires further investigation to elucidate its mechanisms of action and therapeutic potential.
N-Ethyl-3-fluorobenzylamine can be synthesized through several methods:
N-Ethyl-3-fluorobenzylamine has various applications in:
Interaction studies involving N-Ethyl-3-fluorobenzylamine focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with receptors involved in neurotransmission, although comprehensive studies are needed to clarify these interactions. Additionally, its reactivity with electrophiles could lead to insights into its behavior in biological systems .
N-Ethyl-3-fluorobenzylamine shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Fluorobenzylamine | C7H8FN | Lacks ethyl group; simpler structure |
| 4-Fluorobenzylamine | C7H8FN | Fluorine at para position; different reactivity |
| N-Methyl-3-fluorobenzylamine | C9H12FN | Methyl group instead of ethyl; different sterics |
| N-Ethyl-4-fluorobenzylamine | C9H12FN | Fluorine at para position; alters biological activity |
N-Ethyl-3-fluorobenzylamine is unique due to its specific substitution pattern and the presence of an ethyl group, which can affect both its chemical reactivity and biological properties differently compared to these similar compounds.
N-Ethyl-3-fluorobenzylamine is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as N-[(3-fluorophenyl)methyl]ethanamine [1] [2] [3]. This systematic name precisely describes the molecular structure by identifying the ethylamine group attached to the methyl carbon of a 3-fluorophenyl ring [2] [4]. The compound may also be referred to by its alternative systematic name, N-(3-fluorobenzyl)ethanamine, which follows the convention of naming the benzyl group as the primary substituent [5] [3]. According to established IUPAC nomenclature rules for benzylamines, the systematic designation prioritizes the ethylamine functional group while specifying the fluorine substitution at the meta position of the benzene ring [6] [7].
N-Ethyl-3-fluorobenzylamine is registered in the Chemical Abstracts Service registry system under the unique identifier 90389-85-8 [1] [10] [2]. This CAS Registry Number serves as the primary means of unambiguous chemical identification across global scientific and commercial databases [2] [11]. The compound is also catalogued in multiple international chemical databases with specific identifier codes that facilitate cross-referencing and data integration [3] [11].
The MDL number MFCD06655514 provides additional database identification through the Molecular Design Limited system [10] [5] [11]. This identifier is particularly important for structural database searches and chemical inventory management systems [11]. The compound is further indexed in the ChEMBL database under identifier CHEMBL1178122, which links to bioactivity and pharmacological data repositories [3] [12]. The DSSTox Substance ID DTXSID10238115 connects the compound to the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [3] [13] [14].
Additional database identifiers include the European Community number 860-346-0, which facilitates regulatory tracking within European chemical commerce systems [3]. The compound is also assigned specific identifiers in various commercial chemical suppliers' databases, enabling efficient procurement and quality control processes [10] [15].
Table 1: Chemical Identifiers for N-Ethyl-3-fluorobenzylamine
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[(3-fluorophenyl)methyl]ethanamine |
| Common Name | N-Ethyl-3-fluorobenzylamine |
| CAS Registry Number | 90389-85-8 |
| MDL Number | MFCD06655514 |
| InChI | InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 |
| InChI Key | QAPAPLIQQTVEJZ-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC(=CC=C1)F |
| ChEMBL ID | CHEMBL1178122 |
| DSSTox Substance ID | DTXSID10238115 |
| European Community Number | 860-346-0 |
N-Ethyl-3-fluorobenzylamine possesses the molecular formula C₉H₁₂FN, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, and one nitrogen atom [1] [10] [2]. The molecular weight is precisely calculated as 153.20 grams per mole, representing the sum of the atomic masses of all constituent atoms [1] [5] [16]. This molecular weight value is consistently reported across multiple chemical databases and analytical sources [2] [15] [4].
The elemental composition analysis reveals that carbon comprises approximately 70.6% of the molecular mass, hydrogen accounts for 7.9%, fluorine represents 12.4%, and nitrogen constitutes 9.1% of the total molecular weight [1]. The molecular formula follows the general pattern for N-alkylated benzylamine derivatives, where the benzyl group is substituted with a fluorine atom at the meta position relative to the methylene carbon [7] [17].
The precise molecular weight determination is critical for analytical chemistry applications, including mass spectrometry identification and quantitative analysis protocols [2] [16]. The molecular weight also influences physical properties such as boiling point, density, and solubility characteristics that are important for synthetic and analytical procedures [2] [15].
Table 2: Molecular Properties of N-Ethyl-3-fluorobenzylamine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Density | 1.009 g/cm³ (predicted) |
| Boiling Point | 190.7 ± 15.0 °C (predicted) |
| Physical State | Colorless liquid at room temperature |
| pKa (predicted) | 9.41 ± 0.10 |
The molecular structure of N-Ethyl-3-fluorobenzylamine consists of a benzene ring bearing a fluorine substituent at the meta position, with a methylene bridge connecting to a secondary amine group that is further substituted with an ethyl group [1] [4]. The canonical SMILES notation CCNCC1=CC(=CC=C1)F provides a linear text representation of the molecular connectivity [1] [5] [3]. This notation indicates the ethyl chain (CC) connected to the nitrogen atom (N), which is then bonded to a methylene carbon (C) attached to the benzene ring with fluorine substitution [3].
The InChI representation InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 provides a more detailed structural description including stereochemical and connectivity information [1] [2] [9]. The InChI Key QAPAPLIQQTVEJZ-UHFFFAOYSA-N serves as a fixed-length hash representation suitable for database searches and structural comparisons [1] [2] [9].
The molecular structure exhibits characteristic features of the benzylamine class of compounds, specifically belonging to the phenylmethylamine family [7] [17] [18]. The compound contains an aromatic benzene ring system with a methylene spacer connecting to an aliphatic amine functionality [17] [19]. The fluorine substitution at the meta position introduces electronic effects that influence the compound's chemical reactivity and physical properties [4] [20].
The three-dimensional molecular geometry shows the benzene ring in a planar configuration with the methylene carbon positioned approximately perpendicular to the aromatic plane [4]. The nitrogen atom exhibits tetrahedral geometry due to the presence of the lone pair electrons, with bond angles influenced by the steric interactions between the ethyl and benzyl substituents [8].
N-Ethyl-3-fluorobenzylamine does not possess any chiral centers in its molecular structure, as confirmed by analysis of the connectivity pattern and substituent arrangements [1] [3]. The nitrogen atom, while bearing three different substituents (ethyl group, benzyl group, and hydrogen), does not constitute a stereogenic center due to the rapid inversion of pyramidal nitrogen geometry at room temperature [8]. This nitrogen inversion occurs with an energy barrier typically less than 25 kJ/mol for simple alkylamines, resulting in rapid equilibration between potential configurational isomers [8].
The absence of chiral centers means that N-Ethyl-3-fluorobenzylamine exists as a single stereoisomeric form under normal conditions [1] [3]. The compound does not exhibit optical activity and does not require consideration of enantiomeric purity in synthetic or analytical applications [21]. This contrasts with structurally related compounds that possess chiral centers at the benzylic position or within the alkyl substituents [21] [22].
The molecular conformation is influenced by rotational freedom around the C-N bonds connecting the ethyl and benzyl groups to the nitrogen atom [4]. These rotational degrees of freedom allow the molecule to adopt multiple conformational states in solution, with the relative populations determined by steric and electronic factors [8]. The fluorine substitution on the benzene ring introduces electronic effects that may influence the preferred conformational arrangements through weak intramolecular interactions [23].